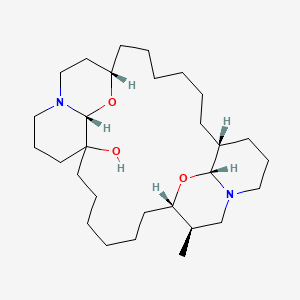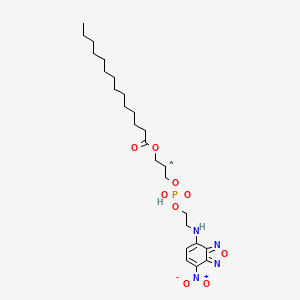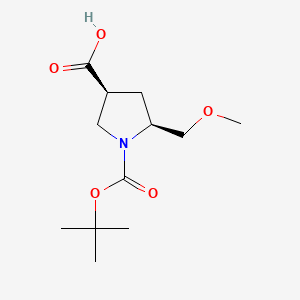
N,N'-Bis-(benzothiazol-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is a complex organic compound that features a piperazine ring linked to two benzothiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) typically involves the reaction of piperazine with 1,2-benzothiazole derivatives under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in chlorinated solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .
科学研究应用
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole moieties can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol): Similar in structure but with phenoxypropanol groups instead of benzothiazole.
3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol): Contains methoxyphenoxy groups, offering different chemical properties.
1,4-Bis(3-aminopropyl)piperazine: Features aminopropyl groups, used in different applications
Uniqueness
3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is unique due to the presence of benzothiazole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong interactions with biological molecules or the formation of stable complexes in materials science .
属性
IUPAC Name |
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNLCWENVIDFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725069 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223586-82-1 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)


